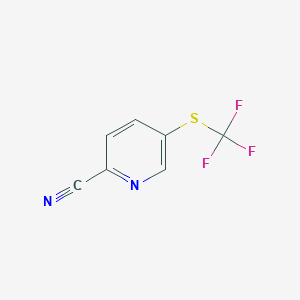

5-(trifluoromethylthio) picolinonitrile

Description

The exact mass of the compound 5-(Trifluoromethylthio)-2-pyridinecarbonitrile, 97% is 203.99690376 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethylsulfanyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-5(3-11)12-4-6/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNIQHJPBDSEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1SC(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Pyridines in Chemical Sciences

Fluorinated pyridines represent a class of heterocyclic compounds that have garnered immense interest across various scientific disciplines, most notably in medicinal chemistry and agrochemicals. The introduction of fluorine into a pyridine (B92270) ring can profoundly alter the molecule's physicochemical properties. Due to fluorine's high electronegativity, the inclusion of a trifluoromethyl (CF3) group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The strategic placement of fluorine-containing substituents on the pyridine scaffold is a widely used tactic in drug design to enhance the efficacy and pharmacokinetic profiles of new therapeutic agents. Research has shown that trifluoromethyl-substituted pyridines are key components in a number of commercial products, including pharmaceuticals and crop protection agents. The stability of the carbon-fluorine bond often renders these compounds more resistant to metabolic degradation, thereby prolonging their biological activity.

The Role of the Trifluoromethylthio Moiety in Molecular Design

The trifluoromethylthio group (-SCF3) is a functional group of increasing importance in the design of bioactive molecules. It is recognized for its unique electronic and steric properties, which can be leveraged to fine-tune the characteristics of a parent molecule. The -SCF3 group is strongly electron-withdrawing, a property that can influence the reactivity and acidity of the molecule.

In the context of molecular design, the trifluoromethylthio moiety serves as a lipophilic hydrogen bond acceptor, which can enhance a compound's permeability across biological membranes. This increased lipophilicity can lead to improved absorption and distribution within a biological system. Furthermore, the -SCF3 group can contribute to enhanced metabolic stability, as it is less susceptible to the oxidative metabolic pathways that can affect simpler sulfur-containing groups. Recent studies have explored photocatalytic methods for the direct functionalization of heterocyclic compounds with N-((trifluoromethyl)thio)saccharin, highlighting the development of new synthetic strategies to incorporate this valuable moiety. researchoutreach.org

The Picolinonitrile Scaffold As a Synthetic Platform

Picolinonitrile, a pyridine (B92270) ring substituted with a nitrile group, serves as a versatile and valuable scaffold in organic synthesis. The nitrile group is a useful functional handle that can be converted into a variety of other chemical entities, such as amines, carboxylic acids, and tetrazoles, thereby providing a gateway to a wide array of chemical derivatives.

The pyridine portion of the scaffold is a common structural motif in both natural products and synthetic compounds with significant biological activity. researchgate.netnih.gov The combination of the pyridine ring and the nitrile group makes picolinonitrile derivatives attractive starting materials for the construction of more complex molecules. The synthesis of various substituted picolinonitriles is an active area of research, with methods being developed to introduce a range of functional groups onto the pyridine ring to modulate the molecule's properties. For instance, synthetic routes to access 5-amino-3-(trifluoromethyl)picolinonitrile (B1282822) have been detailed, showcasing the methods used to build upon this versatile platform. chemrxiv.orgnih.gov

Interdisciplinary Research Landscape Involving 5 Trifluoromethylthio Picolinonitrile

Strategies for Trifluoromethylthiolation of Pyridine Systems

The functionalization of pyridine rings with a trifluoromethylthio group can be achieved through several distinct chemical pathways. The choice of method often depends on the desired regioselectivity and the nature of the starting pyridine substrate. The primary strategies include nucleophilic, electrophilic, and radical-mediated reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for modifying electron-deficient aromatic systems like pyridine. youtube.com These routes typically involve the reaction of a pyridine derivative, often a halopyridine, with a nucleophilic source of the trifluoromethylthiolate anion (SCF3⁻).

A variety of reagents have been developed to serve as effective sources of the SCF3 nucleophile. These reagents react with (hetero)aryl halides and pseudohalides to form the desired C-S bond.

Copper-based Reagents (CuSCF3): Copper(I) trifluoromethanethiolate, often stabilized with ligands like 2,2'-bipyridine (B1663995) (bpy) to form (bpy)CuSCF3, is a highly effective reagent for the trifluoromethylthiolation of aryl and heteroaryl halides. rsc.orgias.ac.in This method is operationally simple and applicable to a range of substrates, including iodopyridinones and various bromo- and iodopyridines. rsc.orgias.ac.in The reactions generally proceed in good to excellent yields and tolerate a variety of functional groups. ias.ac.inresearchgate.net For instance, the reaction of 2-bromopyridines and 3-bromoquinolines with (bpy)CuSCF3 can yield the corresponding trifluoromethylthiolated products in modest to excellent yields. ias.ac.in

Silver-based Reagents (AgSCF3): Silver(I) trifluoromethanethiolate (AgSCF3) is another widely used reagent. tcichemicals.com It can be used in transition-metal-catalyzed cross-coupling reactions. For example, gold-catalyzed trifluoromethylthiolation of organohalides, including heteroaryl halides, has been achieved using AgSCF3. nih.gov It also serves as a precursor for generating other trifluoromethylthiolating agents and can be used in radical reactions. rsc.org

Ammonium (B1175870) Salts ([Me4N]SCF3): Tetramethylammonium trifluoromethanethiolate, [Me4N]SCF3, is a nucleophilic reagent used in palladium-catalyzed trifluoromethylthiolation of aryl iodides and bromides. researchgate.net This approach provides another avenue for installing the SCF3 group onto pyridine rings.

The table below summarizes representative examples of nucleophilic trifluoromethylthiolation using these SCF3 sources.

| Substrate | Reagent | Catalyst/Conditions | Product | Yield |

| Iodopyridinones | (bpy)CuSCF3 | DMF, 80 °C | Trifluoromethylthiolated Pyridinones | Moderate to Excellent rsc.org |

| Bromoquinolines | (bpy)CuSCF3 | NMP, 120 °C | Trifluoromethylthiolated Quinolines | 61-99% ias.ac.in |

| Aryl Iodides | AgSCF3 | (MeDalphos)AuCl, AgSbF6 | Aryl Trifluoromethyl Thioethers | Up to 97% nih.gov |

| Aryl Bromides | [Me4N]SCF3 | Pd(dba)2, Xantphos | Aryl Trifluoromethyl Thioethers | 70-98% researchgate.net |

An alternative to using pre-formed metal trifluoromethanethiolates is the in situ generation of the trifluoromethylthiolating agent from stable, readily available precursors.

A prominent example is the use of (trifluoromethyl)trimethylsilane (B129416) (CF3SiMe3), a nucleophilic CF3 source, in combination with elemental sulfur. acs.orgnih.gov In the presence of an oxidant, this system can achieve the oxidative trifluoromethylthiolation of substrates like aryl boronic acids and terminal alkynes to construct C–SCF3 bonds. acs.orgnih.gov This concept of oxidative trifluoromethylthiolation involves the reaction between a nucleophilic substrate and a nucleophilic trifluoromethylating reagent under oxidative conditions. nih.gov

Another approach involves the deprotonation of fluoroform (HCF3) with a strong base in the presence of disulfides to generate trifluoromethyl thioethers. acs.org This method leverages the acidity of fluoroform to create the CF3 anion, which then attacks the disulfide bond.

The regioselectivity of SNAr on the pyridine ring is a critical consideration. Pyridine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrogen atom deactivates the ring but also directs nucleophiles to the C2 (ortho) and C4 (para) positions, which are the most electron-poor. youtube.com The reaction at the C3 (meta) position is generally much less favorable. youtube.com

Therefore, for a successful SNAr, a good leaving group (such as a halogen) is typically required at the 2- or 4-position. youtube.com The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer or σ-complex. nih.gov The stability of this intermediate plays a key role in determining the reaction's feasibility and regiochemical outcome.

For 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position can influence whether the incoming nucleophile attacks the C2 or C6 position. researchgate.net Studies have shown that bulky substituents at the C3 position can sterically hinder attack at C2, thus favoring substitution at the C6 position. researchgate.net Conversely, the electronic properties of the C3 substituent and the solvent's hydrogen-bond accepting ability can also significantly alter the regioselectivity. researchgate.net For instance, a 3-cyano or 3-trifluoromethyl group on a 2,6-dichloropyridine (B45657) favors nucleophilic attack at the 6-position. researchgate.net

Electrophilic trifluoromethylthiolation involves the reaction of a nucleophilic pyridine ring with a reagent that acts as a source of an electrophilic trifluoromethylthio cation ("SCF3+"). Since the pyridine ring is inherently electron-poor, direct electrophilic substitution is difficult and often requires activation of the pyridine ring or highly reactive electrophilic reagents. youtube.com

A successful strategy for achieving C3-selective trifluoromethylthiolation relies on temporarily converting the pyridine into a more nucleophilic intermediate. nih.govacs.org This can be accomplished through borane-catalyzed hydroboration of the pyridine ring, which generates nucleophilic dihydropyridine (B1217469) intermediates. These intermediates readily react with electrophilic trifluoromethylthiolating reagents, such as N-(trifluoromethylthio)saccharin, at the C3 position. nih.govresearchgate.net A subsequent oxidative aromatization step restores the pyridine ring, yielding the 3-SCF3-substituted pyridine. nih.govacs.org This method is effective for the late-stage functionalization of complex pyridine-containing molecules. nih.gov

The development of new, stable, and highly reactive electrophilic trifluoromethylthiolating reagents has been crucial for this field. researchgate.net Reagents like trifluoromethylsulfonyl pyridinium (B92312) salt (TFSP) have also been developed as sources for the CF3S group under reducing conditions. cas.cn

Radical-based methods offer a complementary approach for the introduction of the SCF3 group. These reactions typically involve the generation of the trifluoromethylthio radical (•SCF3), which then adds to the pyridine system.

A common method for generating the •SCF3 radical is through the oxidation of AgSCF3. rsc.org For example, using an oxidant like potassium persulfate (K2S2O8), AgSCF3 can serve as an efficient source of the •SCF3 radical. rsc.org This radical can then initiate cascade reactions, such as the trifluoromethylthiolation of α,α-diaryl allylic alcohols, which proceeds via a radical neophyl rearrangement. rsc.org Similarly, AgSCF3-mediated radical cascade cyclization of 1,6-enynes allows for the construction of complex polycyclic systems containing a trifluoromethylthio group. acs.org These radical processes demonstrate the versatility of the SCF3 group in constructing complex molecular architectures under mild conditions.

Radical-Mediated Trifluoromethylthiolation Reactions

Photochemical and Transition Metal-Catalyzed Radical Processes

The generation of the trifluoromethylthio radical (•SCF3) and its subsequent reaction with a picolinonitrile precursor is a powerful strategy. Photochemical methods offer a mild and often highly selective route. For instance, visible-light photoredox catalysis can be employed to generate •SCF3 from suitable precursors, which then adds to the pyridine ring. nih.gov This approach is notable for its operational simplicity and compatibility with a wide range of functional groups. nih.gov

Transition metal catalysis provides another robust avenue for C-SCF3 bond formation. beilstein-journals.org Metals like copper and palladium are frequently used to mediate the coupling of a trifluoromethylthiolating agent with a suitably functionalized picolinonitrile. beilstein-journals.orgrsc.org For example, cobalt(III) has been utilized to catalyze the directed C-H trifluoromethylthiolation of 2-phenylpyridines, showcasing the potential for regioselective functionalization. researchgate.net These methods often exhibit high efficiency and broad substrate scope. beilstein-journals.org

A notable precedent for these transformations is the photochemical decarboxylation of trifluoroacetate (B77799) derivatives, which can be facilitated by pyridine N-oxides, offering a scalable and safe method for generating trifluoromethyl radicals under mild conditions. nih.gov

Application of SO2CF3-based Reagents

Reagents based on the trifluoromethanesulfonyl (SO2CF3) group have emerged as stable, easy-to-handle, and efficient sources for the trifluoromethylthio moiety. researchgate.netbeilstein-journals.org Commercially available and stable compounds like sodium trifluoromethanesulfinate (CF3SO2Na, also known as Langlois' reagent) and trifluoromethanesulfonyl chloride (CF3SO2Cl) are versatile precursors. researchgate.netbeilstein-journals.orgbeilstein-journals.org

These reagents can generate the •SCF3 radical or its synthetic equivalents through various activation methods, including deoxygenative reduction. researchgate.net For instance, copper-catalyzed reactions using CF3SO2Na in the presence of a reducing agent can achieve the direct trifluoromethylthiolation of heterocycles. beilstein-journals.org The versatility of these reagents extends to other transformations, making them valuable tools in organofluorine chemistry. researchgate.netbeilstein-journals.org

| Reagent Name | Chemical Formula | Key Applications |

| Sodium Trifluoromethanesulfinate | CF3SO2Na | Direct trifluoromethylthiolation, trifluoromethylation |

| Trifluoromethanesulfonyl Chloride | CF3SO2Cl | Direct trifluoromethylthiolation, trifluoromethylation |

| (bpy)CuSCF3 | C11H8CuF3N2S | Copper-mediated trifluoromethylthiolation of iodopyridinones |

Synthesis of the Picolinonitrile Core Structure

Construction of Fluorinated Pyridinecarbonitriles

The synthesis of the picolinonitrile ring already bearing fluorine-containing substituents is a common strategy. nih.gov One established method involves the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals like cobalt. researchgate.net This approach allows for the regioselective construction of substituted pyridines. researchgate.net

Another route involves the chemical modification of readily available picolines. For example, the chlorination and subsequent fluorination of 3-picoline can yield 3-(trifluoromethyl)pyridine, a key intermediate. nih.gov Further functionalization can then be carried out to introduce the cyano group. The synthesis of 5-amino-3-(trifluoromethyl)picolinonitrile from 2-cyano-5-nitro-3-(trifluoromethyl)pyridine via reduction is a documented example of building upon a pre-fluorinated pyridine ring. chemicalbook.com

Direct C-H fluorination of the pyridine ring using reagents like silver(II) fluoride (B91410) (AgF2) offers a site-selective method for introducing fluorine, which can be a precursor to other functional groups. orgsyn.org

Functionalization of Pre-existing Picolinonitrile Scaffolds

Alternatively, a pre-formed picolinonitrile ring can be functionalized with the trifluoromethylthio group. This often involves the use of a leaving group, such as a halogen or a sulfonate, on the pyridine ring to facilitate nucleophilic substitution or cross-coupling reactions. beilstein-journals.org

For example, copper-mediated trifluoromethylthiolation of iodopyridinones using reagents like (bpy)CuSCF3 has been shown to be an effective method. rsc.orgnih.gov This approach is tolerant of various protecting groups on the pyridinone nitrogen. rsc.org The development of methods for the C3-selective trifluoromethylthiolation of pyridines via dihydropyridine intermediates further expands the toolkit for functionalizing the pyridine core. acs.org

Convergent and Divergent Synthetic Strategies for 5-(Trifluoromethylthio)picolinonitrile Derivatives

The synthesis of derivatives of 5-(trifluoromethylthio)picolinonitrile can be approached through both convergent and divergent strategies.

A convergent synthesis involves the separate synthesis of the trifluoromethylthiolated pyridine fragment and the nitrile-containing fragment, which are then coupled together in a later step. mdpi.com This approach can be advantageous for building complex molecules as it allows for the independent optimization of the synthesis of each fragment. For instance, a fluorinated sugar could be coupled with a pre-functionalized nucleobase to create fluorinated nucleosides. mdpi.com

In contrast, a divergent synthesis starts with a common intermediate, such as 5-amino-3-(trifluoromethyl)picolinonitrile, which is then elaborated into a variety of derivatives. elsevierpure.com For example, the amino group can be converted to an isothiocyanate, as in 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, which can then undergo further reactions. sigmaaldrich.com This strategy is efficient for creating a library of related compounds for structure-activity relationship studies. The synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors often follows a divergent approach where a key pyrimidine (B1678525) intermediate is functionalized in various ways. nih.gov

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like 5-(trifluoromethylthio)picolinonitrile. Key considerations include the use of less hazardous reagents, minimizing waste, and improving energy efficiency.

The use of pyridine and its derivatives as catalysts and solvents is being explored in the context of green chemistry. biosynce.com Pyridine's ability to coordinate with metal catalysts can enhance their activity and selectivity in certain reactions. biosynce.com Microwave-assisted synthesis has been recognized as a green tool for the synthesis of pyridine derivatives, often leading to shorter reaction times and higher yields. nih.gov

The development of catalytic methods, particularly those using earth-abundant metals, is a significant step towards more sustainable syntheses. researchgate.net Furthermore, the use of thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts is being investigated for the sustainable production of pyridines. rsc.org The move away from stoichiometric and often toxic reagents towards catalytic and more environmentally benign alternatives is a continuing trend in this field. beilstein-journals.org

Atom Economy and Efficiency in CF3S-Picolinonitrile Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. ruhr-uni-bochum.deprinceton.edu An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. organic-chemistry.org

A plausible and commonly employed synthetic route to 5-(trifluoromethylthio)picolinonitrile involves a Sandmeyer-type reaction starting from 5-amino-3-(trifluoromethyl)picolinonitrile. ruhr-uni-bochum.dechemicalbook.com This transformation proceeds via the diazotization of the amino group, followed by a copper-catalyzed reaction with a trifluoromethylthiolating agent. ruhr-uni-bochum.de

Step 1: Diazotization of 5-amino-3-(trifluoromethyl)picolinonitrile In this step, the aromatic amine is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid, like hydrochloric acid (HCl), to form an aryl diazonium salt.

Step 2: Trifluoromethylthiolation The resulting diazonium salt is then reacted with a trifluoromethylthiolating agent, for instance, trifluoromethyl thiocyanate (B1210189) (CF₃SCN) or a combination of a thiocyanate salt and a trifluoromethyl source like the Ruppert-Prakash reagent (TMSCF₃), in the presence of a copper(I) catalyst. ruhr-uni-bochum.de This results in the formation of the desired 5-(trifluoromethylthio)picolinonitrile and the liberation of nitrogen gas.

To illustrate the atom economy of this process, a hypothetical reaction is considered below:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Amino-3-(trifluoromethyl)picolinonitrile | C₇H₄F₃N₃ | 187.12 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid | HCl | 36.46 |

| Copper(I) Thiocyanate | CuSCN | 121.62 |

| Total Reactant Mass | 414.20 |

| Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-(Trifluoromethylthio)picolinonitrile | C₈H₃F₃N₂S | 232.19 |

| Desired Product Mass | 232.19 |

The atom economy is calculated using the formula: Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of all Reactants) x 100%

Solvent and Reagent Selection for Environmentally Benign Processes

The selection of solvents and reagents plays a crucial role in the development of environmentally benign synthetic processes. Traditional methods for similar transformations often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can be difficult to recover and pose environmental concerns. achemblock.com

Modern approaches to the synthesis of related cyanopyridines have focused on the use of aqueous solvent systems in conjunction with phase transfer catalysts. achemblock.com This methodology offers several advantages, including reduced environmental impact, simplified product isolation, and often milder reaction conditions. For the Sandmeyer-type trifluoromethylthiolation of 5-aminopicolinonitrile, the use of water as a solvent could be explored, potentially reducing the reliance on volatile organic compounds.

The choice of reagents is also a key consideration. The Sandmeyer reaction traditionally uses stoichiometric amounts of copper salts, which can result in heavy metal waste. achemblock.comnih.gov Research into catalytic versions of this reaction aims to reduce the copper loading, thereby minimizing its environmental footprint. ruhr-uni-bochum.de

Furthermore, the development of alternative trifluoromethylthiolating agents is an active area of research. While reagents like trifluoromethyl thiocyanate are effective, the search for more stable, less toxic, and more atom-economical sources of the CF₃S group is ongoing. Photoredox catalysis has emerged as a promising alternative for trifluoromethylation and related reactions, often proceeding under mild conditions with reduced waste generation. princeton.edursc.org The use of a photocatalyst could potentially circumvent the need for copper catalysis in the synthesis of 5-(trifluoromethylthio)picolinonitrile. nih.gov

| Green Chemistry Consideration | Traditional Approach | Greener Alternative |

| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Water with a phase transfer catalyst, greener organic solvents (e.g., ethanol, 2-methyltetrahydrofuran) |

| Catalyst | Stoichiometric copper(I) salts | Catalytic amounts of copper, copper-free methods (e.g., photoredox catalysis) |

| Reagents | Potentially hazardous nitrite salts | In-situ generation of nitrous acid, alternative diazotization methods |

| Waste | Heavy metal waste, organic solvent waste | Reduced metal waste, recyclable catalysts, aqueous waste streams |

Flow Chemistry and High-Throughput Synthesis Methodologies

The transition from batch to continuous manufacturing, or flow chemistry, offers significant advantages for the synthesis of complex molecules like 5-(trifluoromethylthio)picolinonitrile, particularly when dealing with potentially hazardous intermediates. nih.gov

The diazotization step in the Sandmeyer reaction generates diazonium salts, which can be unstable and potentially explosive, especially when isolated in large quantities. In a flow chemistry setup, these intermediates can be generated and consumed in a continuous stream within a microreactor, minimizing the amount present at any given time and thereby enhancing the safety of the process. nih.gov The excellent heat and mass transfer characteristics of flow reactors also allow for precise temperature control, which is crucial for managing the exothermic nature of many diazotization and subsequent coupling reactions. nih.gov

A hypothetical flow synthesis of 5-(trifluoromethylthio)picolinonitrile could involve the following sequential operations:

A stream of 5-amino-3-(trifluoromethyl)picolinonitrile in an appropriate solvent is mixed with a stream of a diazotizing agent (e.g., tert-butyl nitrite) in a heated reactor coil to form the diazonium salt.

This stream is then immediately merged with a solution containing the copper catalyst and the trifluoromethylthiolating agent in a second reactor coil, where the Sandmeyer-type reaction occurs.

The output stream can then be directed to an in-line purification module to isolate the final product.

This integrated approach can significantly reduce reaction times, improve reproducibility, and facilitate scaling up of the synthesis. acs.org

High-throughput experimentation (HTE) is another powerful tool that can accelerate the development of synthetic routes. youtube.comyoutube.com By employing automated and parallel synthesis platforms, a large number of reaction conditions, including different catalysts, solvents, reagents, and temperatures, can be screened simultaneously. youtube.com For the synthesis of 5-(trifluoromethylthio)picolinonitrile, HTE could be used to:

Rapidly identify the optimal catalyst system and trifluoromethylthiolating agent.

Screen a wide range of solvents to find more environmentally friendly options that maintain high reaction yields.

Optimize reaction parameters such as temperature, concentration, and stoichiometry to improve efficiency and minimize byproduct formation. youtube.com

The data generated from HTE can be used to build predictive models and gain a deeper understanding of the reaction mechanism, ultimately leading to more robust and efficient synthetic processes. youtube.com

| Technology | Application in 5-(Trifluoromethylthio)picolinonitrile Synthesis | Key Advantages |

| Flow Chemistry | Continuous generation and consumption of unstable diazonium intermediates. Precise control of reaction parameters. | Enhanced safety, improved heat and mass transfer, scalability, potential for automation and in-line purification. nih.gov |

| High-Throughput Experimentation | Rapid screening of catalysts, reagents, solvents, and reaction conditions. | Accelerated process development, efficient optimization, generation of large datasets for analysis and modeling. youtube.com |

Reaction Pathway Elucidation in Trifluoromethylthiolation Reactions

Trifluoromethylthiolation reactions, which introduce the trifluoromethylthio (-SCF3) group into organic molecules, are of significant interest due to the unique properties this group imparts. researchgate.net Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. The formation of compounds like 5-(trifluoromethylthio)picolinonitrile can proceed through different pathways, primarily distinguished as either concerted or stepwise.

The distinction between a concerted and a stepwise reaction mechanism lies in the sequence of bond-forming and bond-breaking events. A concerted reaction occurs in a single step, where all bond changes happen simultaneously through a single transition state. quora.comyoutube.com In contrast, a stepwise mechanism involves multiple steps and proceeds through one or more reaction intermediates. quora.comyoutube.com

In the context of trifluoromethylthiolation, a concerted mechanism would involve the simultaneous formation of the C-S bond and the breaking of a C-H or C-X (where X is a leaving group) bond without the formation of a stable intermediate. These reactions are characterized by a single energy barrier on the reaction coordinate diagram. youtube.com

Conversely, a stepwise pathway involves the formation of a distinct intermediate. For instance, in a nucleophilic aromatic substitution (SNAr) pathway to synthesize 5-(trifluoromethylthio)picolinonitrile from a precursor like 5-chloro-2-cyanopyridine, the reaction would likely proceed stepwise. The initial step would be the attack of a trifluoromethylthiolate nucleophile, followed by the departure of the leaving group in a subsequent step. nih.gov The choice between these pathways can often be elucidated using techniques like kinetic isotope effect studies. diva-portal.org

Table 1: Comparison of Concerted and Stepwise Reaction Mechanisms

| Feature | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Number of Steps | Single Step quora.com | Multiple Steps quora.com |

| Intermediates | No intermediates are formed. youtube.com | One or more intermediates are formed. youtube.com |

| Transition States | Single Transition State quora.com | Multiple Transition States quora.com |

| Reaction Coordinate | A single energy barrier is present. youtube.com | Multiple energy barriers and valleys (for intermediates) are present. |

| Example | SN2 Reactions quora.com | SN1 Reactions, many SNAr reactions quora.comnih.gov |

In stepwise trifluoromethylthiolation reactions, the nature of the intermediate is key to understanding the reaction's progress.

Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAr) reactions, the intermediate formed is often an anionic σ-complex known as a Meisenheimer complex. frontiersin.orgbris.ac.uk For the synthesis of 5-(trifluoromethylthio)picolinonitrile via an SNAr route (e.g., reacting a 5-halopicolinonitrile with a CF3S- nucleophile), the reaction would proceed through a Meisenheimer intermediate. researchgate.net This intermediate is formed by the addition of the nucleophile to the aromatic ring, temporarily disrupting its aromaticity. nih.gov The negative charge is delocalized across the ring and is stabilized by electron-withdrawing groups. stackexchange.com The presence of the strongly electron-withdrawing trifluoromethylthio group and the nitrile group would contribute to the stability of such an intermediate. frontiersin.orgresearchgate.net While long assumed to be definitive intermediates, recent studies suggest that in some SNAr reactions, the pathway might be concerted, and the Meisenheimer complex may be a transition state rather than a true intermediate. bris.ac.uknih.gov

Radical Intermediates: An alternative pathway for trifluoromethylthiolation involves radical species. researchgate.net Photoredox catalysis, for example, can generate trifluoromethylthio radicals (•SCF3) from various precursors. researchgate.net These radicals can then react with a pyridine ring. This type of reaction often proceeds via a radical addition mechanism, forming a radical intermediate which then aromatizes to the final product. The use of photocatalysis provides a mild and sustainable method for such transformations. researchgate.net

Influence of the Trifluoromethylthio Group on Pyridine Ring Reactivity

The trifluoromethylthio (-SCF3) group is a powerful modulator of a molecule's electronic properties and reactivity. Its placement on a pyridine ring significantly influences the ring's susceptibility to further chemical transformations.

The -SCF3 group is characterized by its strong electron-withdrawing nature, which arises from a combination of inductive and resonance effects.

Inductive Effect (-I): The high electronegativity of the fluorine atoms in the CF3 moiety leads to a strong electron-withdrawing inductive effect. This effect pulls electron density away from the sulfur atom and, consequently, from the pyridine ring through the sigma bond framework. The trifluoromethyl group (-CF3) is one of the most powerful electron-withdrawing groups due to this effect. nih.gov The -SCF3 group exhibits a similar, potent inductive pull.

Table 2: Electronic Properties of the Trifluoromethylthio Group and Related Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Hansch Lipophilicity Parameter (π) |

|---|---|---|---|---|

| -SCF3 | Strongly withdrawing (-I) | Weakly donating/withdrawing | Strongly Electron-Withdrawing | +1.44 rsc.org |

| -CF3 | Strongly withdrawing (-I) | Weakly withdrawing (-R) | Strongly Electron-Withdrawing nih.govmdpi.com | +0.88 rsc.orgmdpi.com |

| -NO2 | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Strongly Electron-Withdrawing | -0.28 |

| -CN | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Strongly Electron-Withdrawing | -0.57 |

| -Cl | Strongly withdrawing (-I) | Weakly donating (+R) | Electron-Withdrawing | +0.71 |

The potent electron-withdrawing nature of the -SCF3 group profoundly affects the pyridine ring's reactivity towards electrophiles and nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing -SCF3 group strongly activates the pyridine ring for nucleophilic aromatic substitution. nih.gov Pyridine is inherently more susceptible to nucleophilic attack than benzene, particularly at the C-2 and C-4 positions, because the nitrogen atom can stabilize the negative charge in the intermediate. stackexchange.com The -SCF3 group at the 5-position would further enhance the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. This activation is particularly pronounced for leaving groups at positions ortho and para to the activating group. Therefore, in a scenario where 5-(trifluoromethylthio)picolinonitrile contained a leaving group at the C-2, C-4, or C-6 position, it would be highly activated towards SNAr.

Reactivity of the Nitrile Functionality in 5-(Trifluoromethylthio)picolinonitrile

The nitrile group (-C≡N) is a versatile functional group with a characteristic electrophilic carbon atom. fiveable.melibretexts.org Its reactivity in 5-(trifluoromethylthio)picolinonitrile is modulated by the electronic properties of the substituted pyridine ring.

The carbon atom of the nitrile group is sp-hybridized and electrophilic due to the electronegativity of the nitrogen atom. fiveable.melibretexts.org This electrophilicity is significantly enhanced in 5-(trifluoromethylthio)picolinonitrile. The strong electron-withdrawing effects of both the pyridine nitrogen and the -SCF3 group at the 5-position pull electron density away from the C-2 position, where the nitrile group is attached. This, in turn, makes the nitrile carbon even more electron-deficient and highly susceptible to attack by nucleophiles. nih.gov

Common reactions of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (picolinic acid derivative) or a carboxylate salt, respectively. libretexts.orgchemistrysteps.com This transformation proceeds through an intermediate amide. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgchemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an imine intermediate, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com

The enhanced electrophilicity of the nitrile in 5-(trifluoromethylthio)picolinonitrile suggests that these transformations may proceed under milder conditions compared to nitriles on electron-rich aromatic systems.

Table 3: Predicted Reactivity of the Nitrile Group in 5-(Trifluoromethylthio)picolinonitrile

| Reagent Type | Example Reagent | Expected Product after Workup | Reactivity Note |

|---|---|---|---|

| Aqueous Acid/Heat | H3O+ / Δ | 5-(Trifluoromethylthio)picolinic acid | Hydrolysis to a carboxylic acid. chemistrysteps.com |

| Aqueous Base/Heat | NaOH, H2O / Δ | Sodium 5-(trifluoromethylthio)picolinate | Hydrolysis to a carboxylate salt. chemistrysteps.com |

| Strong Reducing Agent | LiAlH4, then H2O | (5-(Trifluoromethylthio)pyridin-2-yl)methanamine | Reduction to a primary amine. libretexts.org |

| Organometallic Reagent | Phenylmagnesium bromide (PhMgBr), then H3O+ | Phenyl(5-(trifluoromethylthio)pyridin-2-yl)methanone | Addition followed by hydrolysis to a ketone. libretexts.org |

No Publicly Available Research Found for Mechanistic Investigations of 5-(Trifluoromethylthio)picolinonitrile

Following a comprehensive and exhaustive search of publicly accessible scientific databases and literature, it has been determined that there is a significant lack of published research specifically detailing the mechanistic investigations of chemical transformations involving the compound 5-(trifluoromethylthio)picolinonitrile . Despite targeted searches for nucleophilic addition reactions, cycloaddition reactions, functional group interconversions of its nitrile moiety, and various transition metal-catalyzed reactions, no specific experimental or theoretical studies concerning this particular molecule could be identified.

The initial search strategy focused on the specific reaction types outlined in the user's request, including nucleophilic additions, cycloadditions, and functional group interconversions of the nitrile group. While general principles and examples of these reactions with other nitrile-containing compounds are well-documented, their specific application to and mechanistic study with 5-(trifluoromethylthio)picolinonitrile have not been reported in the available literature.

Further investigation into transition metal-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, also yielded no specific results for this substrate. General mechanisms for these catalytic cycles and the principles of ligand design are established for a wide range of substrates, but their specific adaptation and optimization for 5-(trifluoromethylthio)picolinonitrile, along with any associated mechanistic insights, remain unexplored in published research.

Searches were also conducted for the synthesis and reactivity of analogous compounds, such as the pesticide fipronil, which shares some structural motifs. While these searches provided information on the chemical behavior of related structures, they did not offer any direct data or mechanistic details that could be reliably extrapolated to 5-(trifluoromethylthio)picolinonitrile.

It is concluded that the chemical reactivity and mechanistic pathways of 5-(trifluoromethylthio)picolinonitrile are not subjects that have been significantly addressed in the publicly available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of 5-(trifluoromethylthio)picolinonitrile derivatives. In ¹H NMR, the chemical shift (δ), signal multiplicity (splitting pattern), and integration values provide a map of the proton environments within the molecule. For example, in the spectra of various (trifluoromethylthio)arenes, aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and coupling constants revealing their position on the pyridine ring relative to the cyano and trifluoromethylthio groups. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached groups. oregonstate.edu The trifluoromethylthio (-SCF₃) group exerts a significant electronic effect, influencing the chemical shifts of the aromatic carbons. Quaternary carbons, such as the one bearing the cyano group (C≡N) and the one attached to the sulfur atom, are typically weak in intensity but can be definitively identified. oregonstate.edu The carbon of the CF₃ group shows a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. rsc.org

The following table summarizes typical NMR data for related trifluoromethylthio-substituted aromatic compounds, illustrating the expected chemical shift ranges.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

| (4-nitrophenyl)(trifluoromethyl)sulfane | 8.28 (d), 7.83 (d) | 149.16, 136.10, 132.57 (q), 124.37 | CDCl₃ |

| (2-nitrophenyl)(trifluoromethyl)sulfane | 8.12 (dd), 7.84 (d), 7.67 (td), 7.59–7.52 (m) | Not specified | CDCl₃ |

| Phenyl(trifluoromethyl)sulfane | 7.66 (d), 7.52–7.46 (m), 7.46–7.38 (m) | Not specified | CDCl₃ |

| (4-methylphenyl)(trifluoromethyl)sulfane | 7.54 (d), 7.23 (d), 2.39 (s) | 141.42, 136.42, 133.19 (q), 130.28, 120.90, 21.32 | CDCl₃ |

Data sourced from a study on the trifluoromethylation of thiophenols. rsc.org

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is an exceptionally powerful and sensitive technique for analyzing fluorine-containing compounds like 5-(trifluoromethylthio)picolinonitrile. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR detection. wikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than for ¹H NMR, spanning approximately 800 ppm. wikipedia.orgicpms.cz This wide dispersion minimizes the probability of signal overlap, even in complex molecules, allowing for clear resolution of different fluorine environments. icpms.cz

For derivatives of 5-(trifluoromethylthio)picolinonitrile, the -SCF₃ group will give rise to a single, sharp resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is highly indicative of the electronic environment of the trifluoromethyl group. Typically, CF₃ groups attached to sulfur appear in a specific region of the spectrum. For instance, in various aryl-SCF₃ compounds, the ¹⁹F signal for the trifluoromethyl group is observed as a singlet around δ -41 to -44 ppm. rsc.org This characteristic chemical shift provides direct evidence for the presence and integrity of the trifluoromethylthio moiety. icpms.cz

| Compound | ¹⁹F NMR (δ, ppm) | Solvent |

| (4-nitrophenyl)(trifluoromethyl)sulfane | -41.31 (s) | CDCl₃ |

| (2-nitrophenyl)(trifluoromethyl)sulfane | -41.21 (s) | CDCl₃ |

| Phenyl(trifluoromethyl)sulfane | -42.77 (s) | CDCl₃ |

| (4-methylphenyl)(trifluoromethyl)sulfane | -43.22 (s) | CDCl₃ |

| 4-((trifluoromethyl)thio)aniline | -44.44 (s) | CDCl₃ |

Data sourced from a study on the trifluoromethylation of thiophenols. rsc.org

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical and Conformational Studies

While ¹H and ¹³C NMR are excellent for establishing basic connectivity, advanced 2D NMR techniques are employed for more complex structural and stereochemical assignments. ipb.pt

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it shows correlations between protons and carbons over two or three bonds. ipb.pt This technique is invaluable for identifying quaternary carbons and piecing together the molecular fragments, confirming the substitution pattern on the picolinonitrile ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine spatial relationships between atoms, which is critical for conformational analysis. NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. ipb.pt The magnitude of the Nuclear Overhauser Effect (NOE) is related to the distance between the protons. ipb.pt For derivatives of 5-(trifluoromethylthio)picolinonitrile with flexible side chains, NOESY experiments can elucidate the preferred conformation and stereochemistry. ipb.pt

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the characterization of novel compounds. researchgate.net Unlike standard mass spectrometry, HRMS instruments can measure the m/z ratio to four or more decimal places. researchgate.net This high accuracy allows for the determination of the precise molecular formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. researchgate.net For 5-(trifluoromethylthio)picolinonitrile, HRMS would be used to confirm its elemental composition (C₇H₃F₃N₂S) by matching the experimentally measured accurate mass with the theoretically calculated mass. This provides unequivocal proof of the compound's identity. mdpi.com The high resolving power of HRMS also aids in the analysis of fragmentation patterns, which can further support structural elucidation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an ideal method for analyzing complex mixtures, identifying unknown components, and quantifying the purity of a sample. mdpi.comnih.gov In the context of synthesizing 5-(trifluoromethylthio)picolinonitrile, GC-MS would be used to monitor the reaction progress, identify any byproducts or impurities, and assess the purity of the final product. rsc.org The sample is first vaporized and separated based on volatility and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. jmb.or.kr By comparing the obtained mass spectra with spectral libraries (like the NIST library) and retention times, the components of the mixture can be identified. jmb.or.krnih.gov

The table below shows examples of calculated versus found masses for related compounds using GC-MS with an electron ionization (EI) source, demonstrating the utility of this technique.

| Compound | Calculated Mass (m/z) | Found Mass (m/z) |

| Phenyl(trifluoromethyl)sulfane | 178.01 | 178.02 |

| (4-methylphenyl)(trifluoromethyl)sulfane | 192.02 | 192.02 |

| 4-((trifluoromethyl)thio)aniline | 193.05 | 193.08 |

| (4-nitrophenyl)(trifluoromethyl)sulfane | 222.09 | 223.03 |

Data sourced from a study on the trifluoromethylation of thiophenols. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

For derivatives of 5-(trifluoromethylthio)picolinonitrile, single-crystal X-ray diffraction (SCXRD) analysis is the gold standard for unambiguous structure elucidation. rsc.orgresearchgate.net Growing diffraction-quality single crystals, for instance through slow evaporation or vapor diffusion methods, is a critical first step. bohrium.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. mdpi.com

This analysis yields a detailed molecular model, confirming the connectivity of the picolinonitrile core, the trifluoromethylthio (-SCF3) substituent, and any other groups present in a specific derivative. For example, in related heterocyclic structures, SCXRD has been used to determine the planarity of ring systems and the orientation of substituents with high precision. bohrium.comnist.gov

Table 1: Representative Crystallographic Data for a Picolinonitrile Derivative Note: This table is illustrative. Specific data for 5-(trifluoromethylthio)picolinonitrile is not publicly available and would be populated from experimental results.

| Parameter | Value |

| Chemical Formula | C7H3F3N2S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value from experiment |

| b (Å) | Value from experiment |

| c (Å) | Value from experiment |

| β (°) | Value from experiment |

| Volume (ų) | Value from experiment |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value from experiment |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond individual molecular structures, X-ray crystallography illuminates how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking. nih.govresearchgate.net

For derivatives of 5-(trifluoromethylthio)picolinonitrile, one would expect interactions involving the electron-deficient pyridine ring, the polar nitrile group (-C≡N), and the highly electronegative fluorine atoms of the -SCF3 group. Analysis of the crystal structure can reveal short contacts between molecules, indicating specific interactions that stabilize the crystal lattice. For instance, C-H···N or C-H···F hydrogen bonds are common motifs in similar fluorine-containing heterocyclic compounds. nih.gov The study of these interactions is crucial for crystal engineering and understanding the material's bulk properties. nist.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. vscht.cz These methods probe the vibrational energy levels of molecules, with each type of bond (e.g., C-H, C=N, C-F) vibrating at a characteristic frequency. researchgate.net

For 5-(trifluoromethylthio)picolinonitrile derivatives, the IR and Raman spectra would display a series of characteristic absorption or scattering peaks. The nitrile group (-C≡N) typically shows a sharp, medium-intensity band in the range of 2240-2210 cm⁻¹ in the IR spectrum. vscht.cz The aromatic pyridine ring would give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.czresearchgate.net

Table 2: Characteristic Vibrational Frequencies for 5-(Trifluoromethylthio)picolinonitrile Note: This table presents expected frequency ranges based on known data for similar functional groups. rsc.orgresearchgate.netvscht.cz Actual values would be determined experimentally.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Nitrile (-C≡N) | Stretching | 2240 - 2210 | Medium, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aromatic Ring (C=C, C=N) | Stretching | 1600 - 1400 | Medium to Strong |

| Trifluoromethyl (C-F) | Asymmetric Stretching | ~1280 | Strong |

| Trifluoromethyl (C-F) | Symmetric Stretching | ~1140 | Strong |

| C-S | Stretching | 800 - 600 | Weak to Medium |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. nih.gov This technique provides insights into the electronic structure, particularly the extent of conjugation in π-electron systems. florajournal.com

The UV-Vis spectrum of 5-(trifluoromethylthio)picolinonitrile would be characterized by absorption bands corresponding to π → π* and n → π* transitions. The conjugated system of the pyridine ring substituted with the nitrile and trifluoromethylthio groups will give rise to distinct absorption maxima (λ_max). researchgate.netscience-softcon.de The positions and intensities of these bands are sensitive to the electronic nature of the substituents. Both the nitrile (-C≡N) and trifluoromethylthio (-SCF3) groups are electron-withdrawing, which would influence the energy of the molecular orbitals and thus the wavelength of absorption. The solvent in which the spectrum is measured can also influence the λ_max values, a phenomenon known as solvatochromism. researchgate.net

Table 3: Illustrative UV-Vis Absorption Data Note: This table is a hypothetical representation. Experimental data is required for actual values.

| Solvent | λ_max (nm) for π → π | Molar Absorptivity (ε) | λ_max (nm) for n → π | Molar Absorptivity (ε) |

| Hexane | Value from experiment | Value from experiment | Value from experiment | Value from experiment |

| Ethanol | Value from experiment | Value from experiment | Value from experiment | Value from experiment |

| Dichloromethane | Value from experiment | Value from experiment | Value from experiment | Value from experiment |

Computational Chemistry Approaches to Understanding 5 Trifluoromethylthio Picolinonitrile Reactivity and Electronic Structure

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods provide a framework for computing molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the molecular and electronic structures of chemical systems. mdpi.comnih.gov DFT calculations are predicated on the theorem by Kohn and Hohenberg, which states that the ground-state properties of a molecule are determined by its electron density, a function of only three spatial variables. mdpi.com This approach is generally more computationally efficient than traditional wave-function-based methods, making it suitable for a wide range of molecules.

For 5-(trifluoromethylthio)picolinonitrile, DFT methods, such as those employing the B3LYP hybrid functional with a basis set like 6-311+G(d,p), can be used to determine its optimized geometric structure, including bond lengths and angles. journaleras.comjournaleras.com The presence of the electron-withdrawing trifluoromethylthio (-SCF3) and cyano (-CN) groups, along with the pyridine (B92270) ring, dictates a complex electronic environment. DFT calculations can precisely model the inductive and resonance effects of these substituents on the aromatic ring, providing a detailed picture of the molecule's structural parameters. smolecule.com

Table 1: Representative Predicted Structural Parameters for 5-(trifluoromethylthio)picolinonitrile using DFT Note: This table contains hypothetical data for illustrative purposes, representing typical outputs from DFT calculations.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-S Bond Length | Bond between pyridine ring carbon and sulfur | ~1.78 Å |

| S-CF3 Bond Length | Bond between sulfur and trifluoromethyl carbon | ~1.85 Å |

| C≡N Bond Length | Triple bond in the nitrile group | ~1.16 Å |

| Pyridine C-N Bond Angle | Angle within the pyridine ring | ~117° |

| Dihedral Angle (Ring-S-C-F) | Torsion angle defining substituent orientation | Variable |

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules. mdpi.com DFT calculations, in particular, can provide reasonably accurate predictions of NMR chemical shifts and vibrational frequencies. mdpi.com

NMR Chemical Shifts: Predicting NMR chemical shifts is crucial for structure determination. mdpi.comdoaj.org While machine learning approaches are becoming faster, DFT remains a popular quantum mechanical method for this purpose. mdpi.com The accuracy of DFT-based predictions for ¹H and ¹³C chemical shifts is often within 0.2–0.4 ppm (root mean square error). mdpi.com For nuclei like ¹⁹F, which is present in the trifluoromethyl group, computational protocols using DFT can also be developed to achieve high accuracy, often within 4 ppm of experimental values. nih.govnih.gov The calculations typically involve geometry optimization followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu

Vibrational Frequencies: Theoretical vibrational analysis through DFT provides a description of the normal modes of vibration. The calculated harmonic vibrational frequencies can be compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. researchgate.net For nitriles, the characteristic C≡N stretching frequency is a key vibrational mode. In related picolinonitrile structures, this mode is predicted theoretically at values around 2226-2236 cm⁻¹, which shows good agreement with experimental FT-Raman results. researchgate.net DFT calculations for 5-(trifluoromethylthio)picolinonitrile would similarly predict the frequencies for its functional groups, aiding in the interpretation of its vibrational spectra. nih.govspectroscopyonline.com

Table 2: Representative Predicted Spectroscopic Data for 5-(trifluoromethylthio)picolinonitrile Note: This table contains hypothetical data for illustrative purposes, based on typical computational outputs.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C≡N) | ~118 ppm |

| ¹⁹F NMR | Chemical Shift (-CF₃) | ~ -45 ppm (relative to CCl₃F) |

| ¹H NMR | Chemical Shift (Pyridine H) | ~7.5 - 8.8 ppm |

| FTIR | Vibrational Frequency (C≡N stretch) | ~2230 cm⁻¹ |

| FTIR | Vibrational Frequency (C-F stretch) | ~1100-1350 cm⁻¹ |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.netyoutube.comyoutube.com

For 5-(trifluoromethylthio)picolinonitrile, the energy and spatial distribution of these frontier orbitals would be determined using DFT calculations. The energy gap between the HOMO and LUMO is a critical parameter that characterizes molecular chemical stability and electrical transport properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. The locations of the HOMO and LUMO densities indicate the most probable sites for electrophilic and nucleophilic attack, respectively. Given the strong electron-withdrawing nature of the trifluoromethylthio and cyano groups, the LUMO is expected to be delocalized over the pyridine ring and these substituents, indicating that these are the primary sites for nucleophilic attack.

Table 3: Representative Frontier Molecular Orbital Properties for 5-(trifluoromethylthio)picolinonitrile Note: This table contains hypothetical data for illustrative purposes.

| Parameter | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 5.5 eV |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov By modeling the potential energy surface of a reaction, researchers can map out the lowest energy pathway from reactants to products.

For 5-(trifluoromethylthio)picolinonitrile, this approach could be used to study its reactivity towards nucleophiles, a common reaction for nitriles. nih.gov For instance, the nucleophilic attack of a cysteine residue on the nitrile carbon is a reaction of significant interest in drug discovery. nih.gov DFT calculations can determine the activation energies for such reactions, providing a quantitative measure of the nitrile group's electrophilicity. nih.gov This analysis involves locating the transition state structure—the maximum energy point along the reaction coordinate—and calculating the energy barrier that must be overcome for the reaction to proceed.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of a molecular system. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, revealing information about conformational changes and flexibility. nih.govmdpi.com For a molecule like 5-(trifluoromethylthio)picolinonitrile, MD simulations can explore the rotational freedom around the C-S bond, identifying the most stable conformers and the energy barriers between them.

Furthermore, chemical reactions and molecular properties are significantly influenced by the solvent. nih.gov Computational models can account for these solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which can improve the accuracy of calculated properties like absorption spectra. nih.gov Explicit solvent models, used in MD simulations, involve surrounding the solute molecule with a number of individual solvent molecules, providing a more detailed picture of solute-solvent interactions. nih.gov

Charge Distribution and Electrostatic Potential Surface Analysis

The distribution of electronic charge within a molecule is fundamental to its reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing this charge distribution. researchgate.net The MEP maps the electrostatic potential onto the molecule's electron density surface, with different colors representing different potential values. researchgate.netnih.gov

Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For 5-(trifluoromethylthio)picolinonitrile, an MEP surface analysis would likely show a significant negative potential around the nitrogen atom of the nitrile group and the pyridine ring nitrogen, indicating these are potential hydrogen-bond acceptors. nih.gov Conversely, positive potentials would be expected around the hydrogen atoms of the pyridine ring and potentially near the highly electron-withdrawing trifluoromethyl group, highlighting sites prone to nucleophilic interaction. This analysis provides a visual guide to the molecule's reactive sites. icm.edu.pl

Synthetic Utility and Applications of 5 Trifluoromethylthio Picolinonitrile As a Chemical Building Block

Precursor in Heterocyclic Chemistry

The reactivity of the picolinonitrile scaffold, enhanced by the electronic properties of the trifluoromethylthio group, makes 5-(trifluoromethylthio)picolinonitrile a versatile starting material for the construction of diverse heterocyclic systems.

Design and Synthesis of Novel Pyridine (B92270) Derivatives

The synthesis of novel pyridine derivatives from 5-(trifluoromethylthio)picolinonitrile is a key area of its application. While direct literature on the synthesis of 5-(trifluoromethylthio)picolinonitrile is not abundant, its precursor, 5-amino-3-(trifluoromethyl)picolinonitrile (B1282822), is readily synthesized and serves as a crucial starting point. The synthesis of this amino precursor typically involves the reduction of 5-nitro-3-(trifluoromethyl)picolinonitrile.

A plausible and synthetically valuable route to 5-(trifluoromethylthio)picolinonitrile is through a Sandmeyer-type reaction starting from 5-amino-3-(trifluoromethyl)picolinonitrile. This transformation would involve the diazotization of the amino group, followed by reaction with a trifluoromethylthiolating agent. Such a reaction would provide access to the target compound, which can then be used to generate a variety of pyridine derivatives.

Patents in the field have disclosed the synthesis of closely related derivatives, such as 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, from the corresponding amine. googleapis.comgoogleapis.comgoogle.com This isothiocyanate is then reacted with other molecules to form more complex heterocyclic structures. For instance, it has been used in the synthesis of androgen receptor modulators for potential therapeutic applications. google.com

| Precursor | Reagent | Product | Application | Reference |

| 5-Amino-3-(trifluoromethyl)picolinonitrile | Thiophosgene | 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | Intermediate for Androgen Receptor Modulators | google.com |

| 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | 4-(1-Cyanocyclobutylamino)-2-fluoro-N-methylbenzamide | 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide | Androgen Receptor Modulator | googleapis.comgoogleapis.com |

Ring Annulation and Scaffold Diversification

The nitrile and trifluoromethylthio groups on the pyridine ring of 5-(trifluoromethylthio)picolinonitrile activate the molecule for various cyclization and ring annulation reactions. These reactions allow for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their rigid structures and potential for specific biological interactions.

While specific examples of ring annulation reactions starting directly from 5-(trifluoromethylthio)picolinonitrile are not extensively documented in publicly available literature, the general reactivity of picolinonitriles suggests its potential in such transformations. The nitrile group can participate in cyclization reactions with a variety of binucleophilic reagents to form new heterocyclic rings fused to the pyridine core. The trifluoromethylthio group would remain as a key substituent on the newly formed polycyclic scaffold, imparting its unique electronic and steric properties.

Role in the Synthesis of Fluorine-Containing Scaffolds

The primary utility of 5-(trifluoromethylthio)picolinonitrile lies in its ability to serve as a carrier for the trifluoromethylthio group, enabling its incorporation into more complex molecular architectures.

Incorporation of the Trifluoromethylthio Group into Complex Molecules

The trifluoromethylthio group is a valuable pharmacophore due to its ability to enhance a molecule's metabolic stability and membrane permeability. 5-(Trifluoromethylthio)picolinonitrile provides a platform for introducing this group into a wide range of organic molecules. The reactivity of the nitrile group or other positions on the pyridine ring can be exploited to attach this building block to other molecular fragments.

As seen in patent literature, derivatives of 5-(trifluoromethylthio)picolinonitrile are key intermediates in the synthesis of complex pharmaceutical agents. googleapis.comgoogleapis.comgoogle.com The pyridine scaffold serves as a handle to which other functionalities can be attached, ultimately leading to the final target molecule containing the desired trifluoromethylthio-substituted pyridine moiety.

Modulating Reactivity and Selectivity in Downstream Transformations

The strong electron-withdrawing nature of both the nitrile and the trifluoromethylthio groups significantly influences the reactivity of the pyridine ring. This electronic modification can direct the regioselectivity of subsequent reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By carefully choosing the reaction conditions, chemists can selectively functionalize other positions on the pyridine ring, leading to a diverse array of substituted fluorine-containing scaffolds. The presence of the trifluoromethylthio group can also influence the conformational preferences of the resulting molecules, which can be critical for their biological activity.

Development of Advanced Organic Materials Precursors

The unique electronic and physical properties imparted by the trifluoromethylthio group also make 5-(trifluoromethylthio)picolinonitrile an interesting building block for the synthesis of precursors for advanced organic materials. Fluorinated organic molecules are known to have applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and polymers with special properties.

While specific applications of 5-(trifluoromethylthio)picolinonitrile in materials science are still an emerging area of research, its structural motifs are found in compounds used in the development of novel materials. The combination of a polar nitrile group and a highly lipophilic trifluoromethylthio group on a rigid aromatic core suggests potential for creating molecules with interesting self-assembly properties or for use as dopants in organic electronic devices. Further research in this area could uncover novel applications for this versatile building block.

Monomers for Fluorinated Polymers

While direct polymerization of 5-(trifluoromethylthio)picolinonitrile is not extensively documented in publicly available research, its structural features strongly suggest its potential as a monomer for the synthesis of specialty fluorinated polymers. Fluoropolymers, in general, are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net The incorporation of the trifluoromethylthio group (–SCF3) is anticipated to further enhance these characteristics.

The nitrile group on the picolinonitrile ring can serve as a reactive site for various polymerization reactions. For instance, it could potentially undergo cyclotrimerization to form triazine-based networks, a reaction known for creating highly stable and rigid polymer structures. Alternatively, the nitrile group could be chemically modified, for example, through reduction to an amine or hydrolysis to a carboxylic acid, to create different types of polymerizable functionalities. This would allow for its incorporation into a variety of polymer backbones, such as polyamides or polyimides.

The presence of the trifluoromethylthio group is a key feature that would distinguish polymers derived from this monomer. The –SCF3 group is one of the most lipophilic and electron-withdrawing substituents used in materials science. researchgate.net Its inclusion in a polymer chain would likely lead to:

Enhanced Thermal Stability: The strong carbon-fluorine bonds in the –CF3 moiety contribute to high thermal and oxidative stability.

Increased Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack.

Low Surface Energy: This would result in polymers with hydrophobic and oleophobic properties, making them suitable for coatings and membranes.

Modified Electronic Properties: The strong electron-withdrawing nature of the –SCF3 group would influence the polymer's dielectric properties and its interactions with other materials.

The synthesis of novel fluorinated monomers is an active area of research aimed at developing polymers with tailored properties for specific applications. rsc.orgrsc.org Given the advantageous properties imparted by the trifluoromethylthio group, 5-(trifluoromethylthio)picolinonitrile represents a promising candidate for the creation of next-generation fluorinated polymers for use in demanding environments, such as in the aerospace, electronics, and chemical industries.

Table 1: Potential Properties of Polymers Derived from 5-(Trifluoromethylthio)picolinonitrile

| Property | Expected Influence of 5-(Trifluoromethylthio)picolinonitrile | Rationale |

| Thermal Stability | High | Presence of strong C-F bonds in the trifluoromethylthio group. |

| Chemical Resistance | High | Fluorine atoms provide a shield against chemical attack. |

| Surface Energy | Low | High fluorine content leads to hydrophobic and oleophobic surfaces. |

| Dielectric Constant | Low | The trifluoromethylthio group can lower the dielectric constant, which is beneficial for microelectronics. |

| Solubility | Potentially improved in specific organic solvents | The –SCF3 group can enhance solubility compared to non-fluorinated analogues. |

Building Blocks for Functional Materials (e.g., OLEDs, Liquid Crystals)

The unique electronic and structural characteristics of 5-(trifluoromethylthio)picolinonitrile make it a highly attractive building block for the synthesis of functional organic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and liquid crystals.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, materials with tailored electronic properties are essential for efficient light emission. The combination of a picolinonitrile core and a trifluoromethylthio substituent in 5-(trifluoromethylthio)picolinonitrile is particularly advantageous. Benzonitrile derivatives, which are structurally similar to picolinonitriles, have been successfully used in the development of materials for OLEDs, including those exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org

The key features of 5-(trifluoromethylthio)picolinonitrile that are relevant for OLED materials include:

Electron-Accepting Core: The picolinonitrile moiety acts as a strong electron-accepting unit. This is a crucial characteristic for creating charge-transfer states in donor-acceptor molecules, which are often employed as emitters in OLEDs.

Enhanced Electron Injection/Transport: The strong electron-withdrawing nature of both the nitrile and the trifluoromethylthio groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a molecule. This facilitates electron injection from the cathode and can improve electron transport within the device, leading to more balanced charge carrier mobility and higher efficiency.